![molecular formula C40H68F3N9O13S B6297789 H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH Trifluoroacetate CAS No. 683750-83-6](/img/structure/B6297789.png)
H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH Trifluoroacetate
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Description
“H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH” is a peptide with the sequence EPLQLKM . It is a mesenchymal stem cells (MSC)-specific peptide .
Molecular Structure Analysis
The molecular formula of “H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH” is C38H67N9O11S . The molecular weight is 858.1 g/mol . The IUPAC name is (4 S )-4-amino-5- [ (2 S )-2- [ [ (2 S )-1- [ [ (2 S )-5-amino-1- [ [ (2 S )-1- [ [ (2 S )-6-amino-1- [ [ (1 S )-1-carboxy-3-methylsulfanylpropyl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of “H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH” include a molecular weight of 858.1 g/mol, a hydrogen bond donor count of 10, a hydrogen bond acceptor count of 14, and a rotatable bond count of 29 .Scientific Research Applications
Mesenchymal Stem Cells (MSC) Research
This compound, also known as EM7, is a specific peptide used in the research of Mesenchymal Stem Cells (MSC) . MSCs are multipotent stromal cells that can differentiate into a variety of cell types, including osteoblasts (bone cells), chondrocytes (cartilage cells), and adipocytes (fat cells). This makes them incredibly valuable in the field of regenerative medicine.
Amino Acid Detection
The compound could potentially be used in the detection of amino acids. A study reported the use of a copper(II)-functionalized Mycobacterium smegmatis porin A (MspA) nanopore with the N91H substitution, which enables direct identification of all 20 proteinogenic amino acids . Given the structural complexity of “H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH Trifluoroacetate”, it could potentially be used in similar applications.
Pathologically Relevant Peptides Discrimination
The same study also demonstrated the system’s capability for real-time analyses of two representative post-translational modifications (PTMs), one unnatural amino acid, and ten synthetic peptides using exopeptidases, including clinically relevant peptides associated with Alzheimer’s disease and cancer neoantigens . This suggests that “H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH Trifluoroacetate” could potentially be used in the discrimination of pathologically relevant peptides.
Protein Sequencing
The compound could potentially be used in the field of single-molecule protein sequencing . Given the complexity of the compound, it could potentially be used to distinguish the 20 proteinogenic amino acids needed for protein sequencing.
Glycoprotein Clearance
The compound could potentially be used in the study of glycoprotein clearance. A study established the complete amino acid sequence of chicken hepatic lectin by analysis of peptides generated by chemical cleavage at methionine or tryptophan residues . Given the structural complexity of “H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH Trifluoroacetate”, it could potentially be used in similar applications.
Carbohydrate Recognition Systems
The compound could potentially be used in the study of carbohydrate recognition systems. The study mentioned above also discussed the role of lectins in recognizing terminal galactose residues exposed upon removal of sialic acid from glycoproteins . Given the structural complexity of “H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH Trifluoroacetate”, it could potentially be used in similar applications.
properties
IUPAC Name |
(4S)-4-amino-5-[(2S)-2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H67N9O11S.C2HF3O2/c1-21(2)19-27(34(53)42-24(9-6-7-16-39)32(51)44-26(38(57)58)15-18-59-5)45-33(52)25(12-13-30(41)48)43-35(54)28(20-22(3)4)46-36(55)29-10-8-17-47(29)37(56)23(40)11-14-31(49)50;3-2(4,5)1(6)7/h21-29H,6-20,39-40H2,1-5H3,(H2,41,48)(H,42,53)(H,43,54)(H,44,51)(H,45,52)(H,46,55)(H,49,50)(H,57,58);(H,6,7)/t23-,24-,25-,26-,27-,28-,29-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJZOVCFBMEXED-WXZWFHAESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H68F3N9O13S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
972.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH Trifluoroacetate |
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